7-fluorocinnoline-3-carboxylic acid
Description
7-Fluorocinnoline-3-carboxylic acid is a bicyclic aromatic compound belonging to the cinnoline family, characterized by a six-membered benzene ring fused to a six-membered ring containing two adjacent nitrogen atoms. The fluorine atom at the 7-position and the carboxylic acid group at the 3-position confer unique electronic and steric properties to the molecule.
Key structural features:
- Core: Cinnoline (two nitrogen atoms in adjacent positions).
- Substituents: Fluorine (7-position), carboxylic acid (3-position).
- Molecular Formula: C₉H₅FNO₂ (inferred from analogs in and ).
Properties
CAS No. |
1554536-02-5 |
|---|---|
Molecular Formula |
C9H5FN2O2 |
Molecular Weight |
192.15 g/mol |
IUPAC Name |
7-fluorocinnoline-3-carboxylic acid |
InChI |
InChI=1S/C9H5FN2O2/c10-6-2-1-5-3-8(9(13)14)12-11-7(5)4-6/h1-4H,(H,13,14) |
InChI Key |
UVKIVFWJRCOJFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NN=C(C=C21)C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluorocinnoline-3-carboxylic acid typically involves the fluorination of cinnoline derivatives. One common method includes the reaction of cinnoline-3-carboxylic acid with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired fluorinated product.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and safety of the production process, especially when dealing with hazardous fluorinating agents.
Chemical Reactions Analysis
Types of Reactions: 7-Fluorocinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced cinnoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Reduced cinnoline derivatives.
Substitution: Amino or thio-substituted cinnoline derivatives.
Scientific Research Applications
Chemistry: 7-Fluorocinnoline-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials with specific electronic properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them attractive candidates for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. Fluorinated aromatic compounds are known to interact with biological targets in unique ways, potentially leading to the development of new pharmaceuticals.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism by which 7-fluorocinnoline-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity for biological targets, leading to more effective drugs. The molecular pathways involved often include inhibition or activation of specific enzymes or signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 7-fluorocinnoline-3-carboxylic acid with structurally related compounds, emphasizing core differences, substituents, and molecular properties.
Key Observations:
- Substituent Effects: Fluorine: Enhances electronegativity and metabolic stability across all compounds. Carboxylic Acid: Promotes solubility and hydrogen bonding, critical for target interactions . Methoxy/Amino Groups: Improve solubility (e.g., 4-amino derivative in ) or alter pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
